molecular formula C10H18F2N2O2 B2882606 tert-Butyl ((3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate CAS No. 1932310-74-1

tert-Butyl ((3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate

Cat. No.: B2882606
CAS No.: 1932310-74-1
M. Wt: 236.263
InChI Key: SPVLYYWTWMUWDD-RNFRBKRXSA-N
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Description

Chemical Structure and Key Features This compound features a pyrrolidine ring substituted with a difluoromethyl group at the 4-position and a tert-butyl carbamate group at the 3-position. Its stereochemistry (3S,4R) is critical for interactions with biological targets, such as enzymes or receptors. The difluoromethyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, while the carbamate moiety serves as a protective group during synthesis .

Applications
Primarily used as a pharmaceutical intermediate, it is pivotal in developing kinase inhibitors (e.g., TRKA kinase inhibitors, as seen in structurally related compounds) and chemical probes for studying protein interactions .

Properties

IUPAC Name

tert-butyl N-[(3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-7-5-13-4-6(7)8(11)12/h6-8,13H,4-5H2,1-3H3,(H,14,15)/t6-,7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPVLYYWTWMUWDD-RNFRBKRXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CNCC1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CNC[C@H]1C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1932310-74-1
Record name rac-tert-butyl N-[(3R,4S)-4-(difluoromethyl)pyrrolidin-3-yl]carbamate
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Biological Activity

tert-Butyl ((3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate (CAS: 1932310-74-1) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is C10_{10}H18_{18}F2_2N2_2O2_2, with a molecular weight of 236.26 g/mol. The compound features a pyrrolidine ring substituted with a difluoromethyl group, which may influence its biological activity by enhancing lipophilicity and receptor interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often modulate pathways involving:

  • Enzyme Inhibition : Many pyrrolidine derivatives act as enzyme inhibitors, particularly in metabolic pathways.
  • Receptor Binding : The difluoromethyl group may enhance binding affinity to specific receptors, potentially influencing signaling pathways.

Biological Activity Studies

Recent studies have focused on the pharmacological effects of this compound. Below is a summary of key findings from various research articles:

StudyFocusFindings
Structure-Activity Relationship (SAR)Demonstrated that modifications on the pyrrolidine ring significantly affect biological activity, particularly in JAK2 inhibition.
JAK2 Inhibitory ActivityCompounds structurally related to this compound showed potent JAK2 inhibition, suggesting potential for treating hematological disorders.
Immunosuppressive PropertiesInvestigated the immunosuppressive effects of related compounds, highlighting the relevance of structural features in modulating immune responses.

Case Studies

  • JAK2 Inhibition : A study published in the Journal of Medicinal Chemistry identified several pyrrolidine derivatives as potent JAK2 inhibitors. The structure of this compound was included in a series that demonstrated significant inhibition of JAK2 activity, which is crucial for hematopoiesis and immune function .
  • Immunosuppressive Activity : Research on related compounds has shown that certain pyrrolidine derivatives can effectively suppress T-cell activation and proliferation. This suggests that this compound might possess similar immunosuppressive properties, making it a candidate for further investigation in transplant medicine .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical attributes of the target compound with analogs:

Compound Name Substituents Molecular Formula Molar Mass (g/mol) Key Properties Biological Implications
Target Compound : tert-Butyl ((3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate 4-(difluoromethyl)pyrrolidine, (3S,4R) stereochemistry C₁₀H₁₈F₂N₂O₂ 236.26 High lipophilicity (due to -CF₂H); moderate polarity Enhanced metabolic stability; potential for CNS penetration
Analog 1 : tert-Butyl ((3S,4R)-1-benzyl-4-(4-chlorophenyl)pyrrolidin-3-yl)carbamate 4-(4-chlorophenyl), 1-benzyl C₂₂H₂₇ClN₂O₂ 386.92 Predicted pKa 11.98; density 1.19 g/cm³ Increased lipophilicity from chlorophenyl may improve target binding but reduce solubility
Analog 2 : tert-Butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate hydrochloride 4-hydroxy, hydrochloride salt C₉H₁₉ClN₂O₃ 238.71 Hydroxyl group increases polarity; salt improves aqueous solubility Suitable for hydrophilic environments (e.g., extracellular targets)
Analog 3 : tert-Butyl (R)-(5,5-difluoropiperidin-3-yl)carbamate 5,5-difluoro-piperidine C₁₀H₁₈F₂N₂O₂ 236.26 Six-membered ring alters conformational flexibility Broader binding site compatibility compared to pyrrolidine
Analog 4 : tert-Butyl ((3S,4R)-4-(2-methoxyphenyl)pyrrolidin-3-yl)carbamate 4-(2-methoxyphenyl) C₁₇H₂₄N₂O₃ 304.39 Methoxy group enhances hydrogen-bonding potential Improved affinity for targets with aromatic/π-stacking regions

Stereochemical and Functional Group Impact

  • Stereochemistry : The (3S,4R) configuration in the target compound and Analog 4 ensures optimal spatial alignment for binding to chiral targets, such as kinases .
  • Fluorine vs. Chlorine : The difluoromethyl group (-CF₂H) in the target compound offers metabolic resistance compared to the electron-withdrawing 4-chlorophenyl group in Analog 1, which may increase toxicity risks .

Q & A

Basic Research Questions

Q. How can the synthesis of tert-Butyl ((3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate be optimized for high yield and purity?

  • Methodology : Multi-step synthesis typically involves protecting group strategies, stereoselective reactions, and purification via column chromatography. Key parameters include:

  • Temperature control : Maintaining low temperatures (−78°C to 0°C) during sensitive steps like carbamate formation to minimize side reactions .
  • Solvent selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity, while non-polar solvents (e.g., hexane) improve crystallization .
  • Catalysts : Use of chiral catalysts (e.g., Pd/C for hydrogenation) ensures stereochemical fidelity .
    • Validation : Monitor reaction progress via TLC and HPLC. Final purity can exceed 95% with recrystallization or preparative HPLC .

Q. What analytical techniques are essential for characterizing tert-Butyl ((3S,4R)-4-(difluoromethyl)pyrrolidin-3-yl)carbamate?

  • Structural confirmation :

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm regiochemistry and substituent positions (e.g., difluoromethyl group at C4 of pyrrolidine) .
  • HRMS-ESI : High-resolution mass spectrometry verifies molecular weight (e.g., [M+H]+^+ at m/z 263.15) .
    • Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and a C18 column; retention time and peak symmetry indicate impurities .

Q. How should researchers handle and store this compound to ensure stability?

  • Storage : Refrigerate (2–8°C) in airtight, light-resistant containers under inert gas (N2_2 or Ar) to prevent hydrolysis of the carbamate group .
  • Handling : Use PPE (gloves, goggles) and fume hoods to avoid inhalation or skin contact. Avoid electrostatic discharge by grounding equipment .

Advanced Research Questions

Q. What strategies are effective for resolving stereochemical inconsistencies in synthesized batches?

  • Chiral separation : Use chiral stationary phases (e.g., Chiralpak® AD-H) in HPLC to isolate (3S,4R) enantiomers. Mobile phases with hexane/isopropanol (90:10) achieve baseline resolution .
  • X-ray crystallography : Single-crystal analysis confirms absolute configuration. Crystallize using slow evaporation in ethyl acetate/hexane mixtures .

Q. How can in silico modeling predict the bioactivity of this compound against enzymatic targets?

  • Docking studies : Software like AutoDock Vina or Schrödinger Maestro models interactions with enzymes (e.g., proteases or kinases). Key steps:

  • Prepare the ligand (minimized energy conformation) and receptor (PDB structure).
  • Analyze binding affinities (ΔG) and hydrogen-bonding networks at active sites .
    • MD simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over 100-ns trajectories, identifying critical residues for mutagenesis studies .

Q. What experimental approaches address contradictory bioactivity data across studies?

  • Orthogonal assays : Combine surface plasmon resonance (SPR) for binding kinetics and isothermal titration calorimetry (ITC) for thermodynamic profiling .
  • Buffer optimization : Vary pH (6.5–7.5) and ionic strength to mimic physiological conditions. Contradictions may arise from assay-specific buffer interference .

Q. How does the difluoromethyl group influence the compound’s metabolic stability?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Fluorine’s electronegativity reduces CYP450-mediated oxidation, enhancing half-life (>2 hours vs. non-fluorinated analogs) .
  • Stability studies : Monitor degradation in simulated gastric fluid (SGF, pH 1.2) and intestinal fluid (SIF, pH 6.8) to assess oral bioavailability .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results in different cell lines?

  • Hypothesis testing :

  • Cell-specific uptake : Measure intracellular concentrations via LC-MS (e.g., higher accumulation in HepG2 vs. HEK293 explains potency differences) .
  • Resistance mechanisms : Knockout CRISPR libraries identify efflux pumps (e.g., P-gp) overexpressed in resistant lines .
    • Dose-response refinement : Use Hill slope analysis to distinguish between on-target effects (steep slopes) and off-target toxicity (shallow slopes) .

Comparative Structural Analysis

Q. How does the difluoromethyl-pyrrolidine core compare to fluorinated piperidine analogs in drug design?

  • Conformational rigidity : Pyrrolidine’s 5-membered ring imposes torsional strain, favoring specific bioactive conformations vs. piperidine’s flexibility .
  • Electrostatic effects : Difluoromethyl enhances dipole moments, improving membrane permeability (logP = 1.8 vs. 2.3 for tert-butyl-piperidine analogs) .

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